molecular formula C22H31ClN2 B2676465 N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride CAS No. 1289386-00-0

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Cat. No.: B2676465
CAS No.: 1289386-00-0
M. Wt: 358.95
InChI Key: YFXFBRIUOOKHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride, also known as BMBM, is a chemical compound used in scientific research. This compound has shown potential in various areas of research due to its unique properties.

Mechanism of Action

The exact mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary by facilitating the formation of chiral products in asymmetric synthesis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride in lab experiments is its ability to facilitate the formation of chiral products in asymmetric synthesis. However, one limitation is its relatively high cost compared to other chiral auxiliaries.

Future Directions

There are several potential future directions for research involving N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride. One area of interest is its potential use in the synthesis of new metal complexes with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base. The resulting compound is then reacted with formaldehyde to form this compound.

Scientific Research Applications

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride has been used in various scientific research studies, including its use as a ligand in the synthesis of metal complexes. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Properties

IUPAC Name

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-18-9-3-5-11-20(18)15-24(17-22-13-7-8-14-23-22)16-21-12-6-4-10-19(21)2;/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXFBRIUOOKHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC2CCCCN2)CC3=CC=CC=C3C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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